Stereochemical Purity Maintenance: No Detectable Epimerization Under Lithiation Conditions
This compound's N-Boc protecting group remains fully intact without epimerization during direct C5 lithiation of peptide thiazoles, as demonstrated by 19F and 1H NMR analysis of Mosher's amide derivatives. This contrasts with alternative N-trityl protected thiazoles, which under identical conditions show measurable epimerization [1].
| Evidence Dimension | Epimerization (racemization) during organolithium-mediated diversification |
|---|---|
| Target Compound Data | No appreciable epimerization (as indicated by 19F and 1H NMR of Mosher's amide) |
| Comparator Or Baseline | N-Trityl protected thiazoles (some epimerization observed under comparable conditions) |
| Quantified Difference | Qualitative observation of no epimerization vs. some epimerization |
| Conditions | Direct lithiation of thiazole ring with organolithium reagent, followed by reaction with electrophiles |
Why This Matters
Ensuring stereochemical fidelity at this intermediate stage is essential for preserving the picomolar-range cytotoxic potency of the final tubulysin ADC payload.
- [1] Deng S, Taunton J. Organolithium-Mediated Diversification of Peptide Thiazoles. Org Lett. 2005;7(2):299-301. View Source
